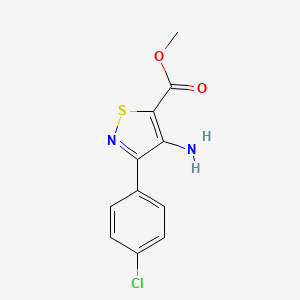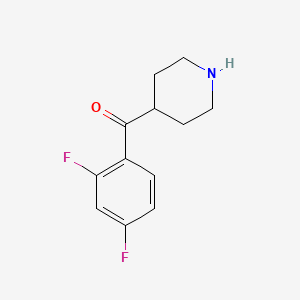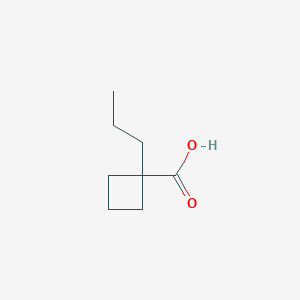
1-Propylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylcyclobutane-1-carboxylic acid is an organic compound with the CAS Number: 58148-14-4 . It has a molecular weight of 142.2 and is in liquid form .
Molecular Structure Analysis
The molecular structure of 1-Propylcyclobutane-1-carboxylic acid is represented by the formula C8H14O2 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
1-Propylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties would require additional information or detailed analysis.Aplicaciones Científicas De Investigación
Tumor Imaging and Detection
1-Propylcyclobutane-1-carboxylic acid and its derivatives, particularly 1-aminocyclobutane carboxylic acid, have shown significant potential in tumor imaging and detection. Studies have demonstrated that these compounds, when labeled with radioactive isotopes like C-11, are preferentially incorporated by various tumor types in animal models, indicating their potential as tumor-seeking agents. They are rapidly cleared from the bloodstream and achieve maximum tissue concentrations quickly, making them suitable for use in positron emission computed tomography (PET) for tumor detection (Washburn et al., 1979), (Hubner et al., 1981).
Synthesis and Structural Studies
The synthesis of various derivatives of 1-Propylcyclobutane-1-carboxylic acid, like 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These studies focus on developing efficient synthetic methods and understanding the structural properties of these compounds. For instance, the stereoselective synthesis of these acids has been achieved, which is crucial for their potential application in various fields (Gauzy et al., 2004), (Izquierdo et al., 2005).
Potential in Neutron Capture Therapy
A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. This therapy technique, primarily aimed at treating cancer, involves the use of boron-containing compounds that can accumulate in tumor cells and then be targeted by neutrons, leading to the destruction of the tumor cells. This synthesis is particularly relevant because the parent compound, 1-aminocyclobutane-1-carboxylic acid, shows high uptake in brain tumors (Kabalka & Yao, 2003).
NMDA Receptor Antagonist Activity and Anticonvulsant Action
1-Aminocyclobutane-1-carboxylic acid derivatives have been evaluated for their activity as antagonists at NMDA (N-methyl-D-aspartate) receptor sites and for their potential anticonvulsant properties. Compounds with specific substituents showed potent and selective antagonist activity at these receptor sites, indicating their potential application in managing conditions like epilepsy (Gaoni et al., 1994).
Safety And Hazards
The safety information for 1-Propylcyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-propylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(7(9)10)5-3-6-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNJVUTBREQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522366 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylcyclobutane-1-carboxylic acid | |
CAS RN |
58148-14-4 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

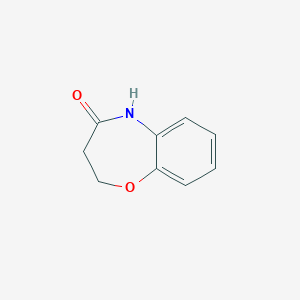
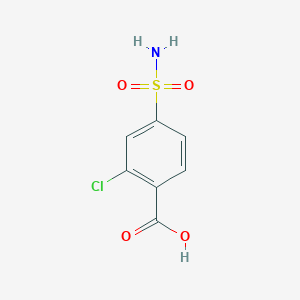
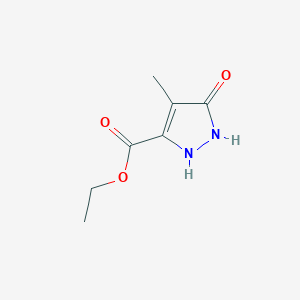
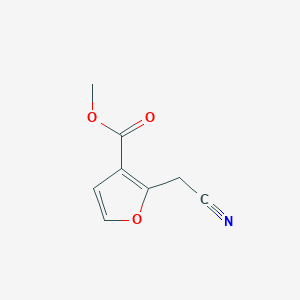
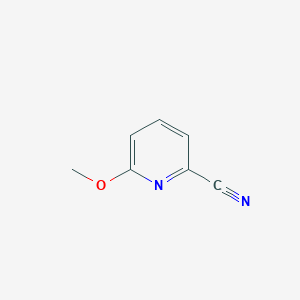
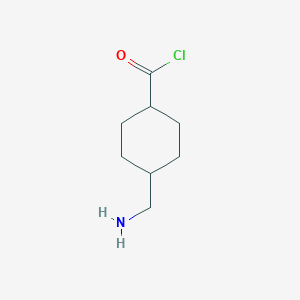
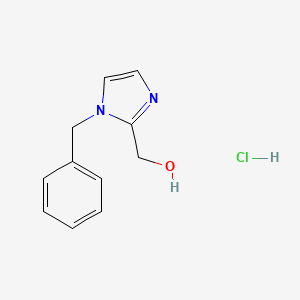
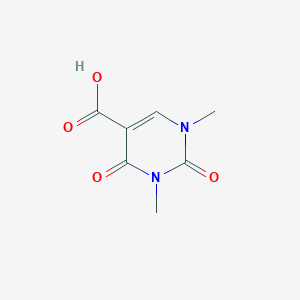


![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

